4-(Cyclopropylmethylsulfinyl)phenylboronic acid

Descripción general

Descripción

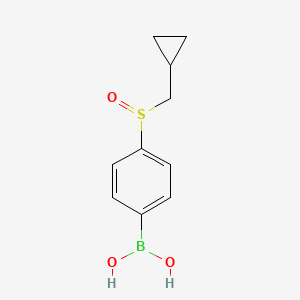

4-(Cyclopropylmethylsulfinyl)phenylboronic acid is a boronic acid derivative with the molecular formula C10H13BO3S. This compound features a boronic acid functional group (B(OH)2) attached to a phenyl ring at the 4th position, which is further substituted with a cyclopropylmethyl sulfinyl group. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclopropylmethylsulfinyl)phenylboronic acid typically involves the following steps:

Formation of the Cyclopropylmethyl Sulfinyl Group: This step involves the reaction of cyclopropylmethyl bromide with a suitable sulfoxide precursor under basic conditions to form the cyclopropylmethyl sulfinyl group.

Attachment to the Phenyl Ring: The cyclopropylmethyl sulfinyl group is then attached to the phenyl ring through a nucleophilic aromatic substitution reaction.

Introduction of the Boronic Acid Group: Finally, the boronic acid group is introduced via a borylation reaction, often using a palladium-catalyzed process.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity .

Análisis De Reacciones Químicas

Types of Reactions

4-(Cyclopropylmethylsulfinyl)phenylboronic acid undergoes various types of chemical reactions, including:

Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide.

Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.

Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Palladium catalysts, bases like potassium carbonate, and aryl halides for Suzuki-Miyaura coupling.

Major Products

Oxidation: 4-(Cyclopropylmethylsulfonyl)phenylboronic acid.

Reduction: 4-(Cyclopropylmethylthio)phenylboronic acid.

Substitution: Various biaryl compounds depending on the aryl halide used.

Aplicaciones Científicas De Investigación

4-(Cyclopropylmethylsulfinyl)phenylboronic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura coupling reactions.

Biology: Potential use in the development of boron-containing drugs due to its ability to form stable complexes with biomolecules.

Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.

Industry: Utilized in the synthesis of advanced materials and polymers.

Mecanismo De Acción

The mechanism of action of 4-(Cyclopropylmethylsulfinyl)phenylboronic acid primarily involves its role as a boronic acid in Suzuki-Miyaura coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond. This process is highly efficient and tolerant of various functional groups, making it a valuable tool in organic synthesis .

Comparación Con Compuestos Similares

Similar Compounds

4-(Cyclopropylmethylsulfonyl)phenylboronic acid: Similar structure but with a sulfonyl group instead of a sulfinyl group.

4-(Methanesulfonyl)phenylboronic acid: Contains a methanesulfonyl group instead of a cyclopropylmethyl sulfinyl group.

Uniqueness

4-(Cyclopropylmethylsulfinyl)phenylboronic acid is unique due to the presence of the cyclopropylmethyl sulfinyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in reactions where such properties are advantageous, such as in the synthesis of sterically hindered biaryl compounds .

Actividad Biológica

4-(Cyclopropylmethylsulfinyl)phenylboronic acid is a boronic acid derivative that has garnered interest in various biological applications, particularly in medicinal chemistry and biochemistry. Its unique structure allows it to interact with biological molecules, making it a candidate for therapeutic development and diagnostic applications.

Chemical Structure and Properties

The chemical formula of this compound is . It features a phenylboronic acid moiety, which is known for its ability to form reversible covalent bonds with diols, a property that underlies many of its biological activities.

The mechanism by which this compound exerts its biological effects is primarily through the formation of complexes with cis-diol-containing molecules, such as sugars and nucleic acids. This interaction can influence various cellular processes, including:

- Signal Transduction : By modulating the activity of specific proteins involved in signaling pathways.

- Gene Expression : Through interactions with DNA or RNA, potentially affecting transcription and translation processes.

- Cellular Metabolism : By altering the activity of enzymes that depend on boron for their function.

Biological Activity

Research indicates that boronic acids can exhibit diverse biological activities, including:

- Antibacterial Properties : Studies have shown that phenylboronic acids can aggregate bacteria by interacting with glycolipids on their surfaces, leading to increased bacterial death rates. For instance, a study demonstrated that the size of bacterial aggregates formed by phenylboronic acids correlates with their antibacterial efficacy, suggesting potential applications in infection control .

- Anticancer Activity : Boronic acids have been explored as drug delivery systems. For example, nanoparticles incorporating phenylboronic acid have shown enhanced cellular uptake and improved therapeutic effects in cancer models. These systems can selectively target cancer cells overexpressing sialic acid, thus increasing the specificity and efficacy of anticancer drugs like doxorubicin .

Case Studies

- Bacterial Detection : A study reported the use of phenylboronic acid-modified nanoparticles for rapid bacterial detection. The incorporation of boronic acids significantly enhanced the sensitivity of detection methods due to their ability to form complexes with bacterial surface components .

- Drug Delivery Systems : Research involving elastin-like polypeptide nanoparticles incorporated with phenylboronic acid showed promising results in improving drug solubility and targeting capabilities in cancer therapy. The study indicated that these nanoparticles could effectively deliver chemotherapeutics while minimizing side effects .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other boronic acids:

| Compound Name | Structure | Biological Activity | Notes |

|---|---|---|---|

| 3-Methoxyphenylboronic acid | Structure | Moderate antibacterial activity | Similar mechanism involving diol complexation |

| Phenylboronic acid | Structure | Broad-spectrum antibacterial properties | Widely studied for various applications |

| 4-Nitrophenylboronic acid | Structure | Anticancer properties | Known for selective targeting in tumor cells |

Propiedades

IUPAC Name |

[4-(cyclopropylmethylsulfinyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BO3S/c12-11(13)9-3-5-10(6-4-9)15(14)7-8-1-2-8/h3-6,8,12-13H,1-2,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVSXKKKBVXTPSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)S(=O)CC2CC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80675230 | |

| Record name | [4-(Cyclopropylmethanesulfinyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217501-04-6 | |

| Record name | B-[4-[(Cyclopropylmethyl)sulfinyl]phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1217501-04-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [4-(Cyclopropylmethanesulfinyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.